
3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with acetamido, chloro, and phenyl groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The introduction of the chloro and phenyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be done using chlorine gas or thionyl chloride, while the phenyl group can be introduced via Friedel-Crafts alkylation using benzene and a Lewis acid catalyst like aluminum chloride.
Acetylation: The acetamido group can be introduced by acetylation of the amino group using acetic anhydride in the presence of a base like pyridine.
Esterification: Finally, the esterification of the quinoline derivative with acetic acid or acetic anhydride in the presence of a catalyst like sulfuric acid yields the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
科学的研究の応用
3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
4-Phenylquinoline: Lacks the acetamido and chloro groups, making it less versatile in certain reactions.
6-Chloroquinoline: Lacks the phenyl and acetamido groups, affecting its chemical reactivity and biological activity.
2-Acetamidoquinoline: Lacks the chloro and phenyl groups, which influences its overall properties.
Uniqueness
3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
548446-45-3 |
|---|---|
分子式 |
C19H15ClN2O3 |
分子量 |
354.8 g/mol |
IUPAC名 |
(3-acetamido-6-chloro-4-phenylquinolin-2-yl) acetate |
InChI |
InChI=1S/C19H15ClN2O3/c1-11(23)21-18-17(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)22-19(18)25-12(2)24/h3-10H,1-2H3,(H,21,23) |
InChIキー |
ZZGXDCFMEDQFKA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C2=C(C=CC(=C2)Cl)N=C1OC(=O)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


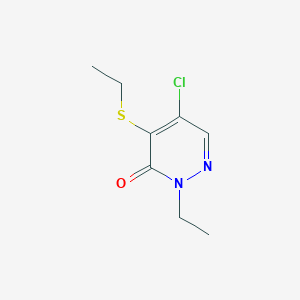

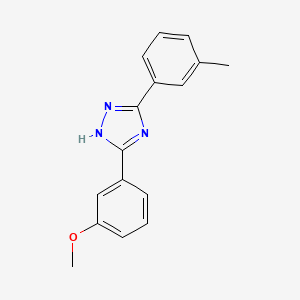

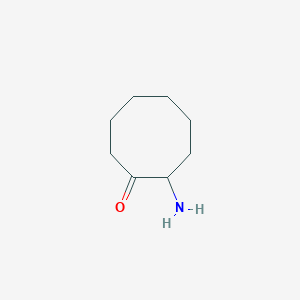
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
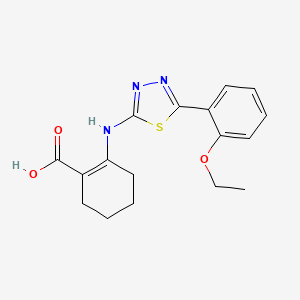


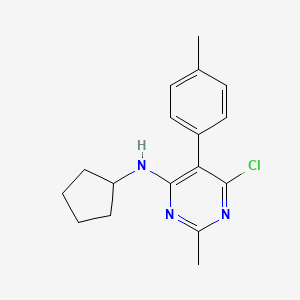
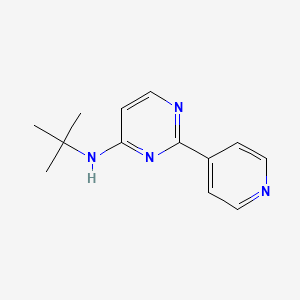
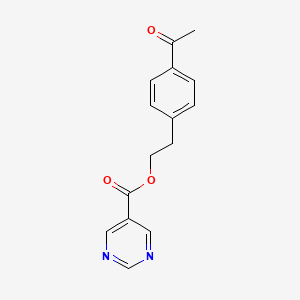
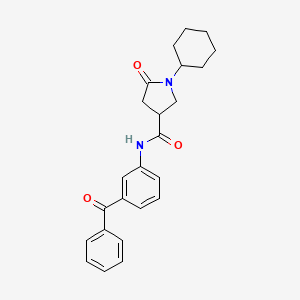
![Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-](/img/structure/B12905829.png)
